molecular formula C19H20FN3O3S B2917866 N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260905-11-0

N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2917866
CAS No.: 1260905-11-0
M. Wt: 389.45
InChI Key: QUZQAMTZVYWCFB-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core substituted at position 3 with a 2-methylpropyl (isobutyl) group and at position 1 with a 2-acetamide linker attached to a 3-fluoro-4-methylphenyl moiety. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The fluorine atom and methyl group on the phenyl ring enhance lipophilicity and metabolic stability, while the isobutyl substituent may influence steric interactions with biological targets.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-11(2)9-23-18(25)17-15(6-7-27-17)22(19(23)26)10-16(24)21-13-5-4-12(3)14(20)8-13/h4-8,11,17H,9-10H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKVWBFIXGFVOY-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thieno[3,2-d]pyrimidine core with various substituents that enhance its pharmacological properties. The presence of a fluoro group and a methylphenyl moiety suggests potential interactions with biological targets.

Research indicates that compounds similar to this one may exhibit activity through the modulation of specific cellular pathways. For instance:

  • Protein Kinase Inhibition : Some studies suggest that related compounds can inhibit protein kinases involved in cell proliferation and survival, which is crucial in cancer therapy .
  • Antimicrobial Activity : There is evidence that similar thieno[3,2-d]pyrimidine derivatives can affect bacterial protein synthesis and induce apoptosis in bacterial cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AnticancerInhibits cell proliferation in various cancer cell lines
AntibacterialEffective against Staphylococcus aureus and Escherichia coli
Enzyme InhibitionModulates kinase activity related to cell cycle regulation

Case Studies

  • Anticancer Efficacy : A study investigated the compound's effect on human cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Properties : Another study assessed the compound's antibacterial activity against common pathogens. The results indicated significant inhibition of bacterial growth at low concentrations (MIC values) .

Research Findings

Recent investigations into similar compounds have highlighted their potential in treating various diseases:

  • Cancer Treatment : Compounds with thieno[3,2-d]pyrimidine scaffolds have been shown to effectively target cancer cells by inducing apoptosis and inhibiting tumor growth.
  • Infectious Diseases : The antimicrobial properties suggest that this compound could be developed as a new class of antibiotics against resistant strains.

Comparison with Similar Compounds

Research Implications

  • Fluorine Substitution : The prevalence of fluorophenyl groups in analogs () underscores their role in enhancing target affinity and metabolic stability.
  • Core Flexibility: Thienopyrimidine derivatives () show tunable activity based on substituents at positions 1 and 3, enabling optimization for kinase selectivity.
  • Side Chain Engineering : Polar groups (e.g., methoxypropyl in ) improve solubility, while aromatic/hydrophobic groups (e.g., isobutyl in the target compound) favor membrane penetration.

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